molecular formula C6H12O7 B122671 Gluconic acid CAS No. 157663-13-3

Gluconic acid

Cat. No.: B122671
CAS No.: 157663-13-3
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KLVWXMOXSA-N
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Description

L-Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white crystalline solid that forms the gluconate anion in neutral aqueous solutions. This compound is widely found in nature, occurring in fruits, honey, and wine. It is known for its role in various biochemical processes and its applications in different industries .

Scientific Research Applications

L-Gluconic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Gluconic acid, a non-toxic and organic compound, is commonly found in salts with sodium and calcium . It primarily targets the cation-anion balance in electrolyte solutions . This balance is crucial for maintaining proper hydration, pH, and nutrient levels within the body.

Mode of Action

This compound interacts with its targets by chelating metal ions such as Ca²⁺, Fe²⁺, K⁺, Al³⁺, and others . This interaction results in the formation of gluconates, which are used to maintain the cation-anion balance in electrolyte solutions .

Biochemical Pathways

The production of this compound typically involves the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process produces gluconolactone and hydrogen peroxide. The gluconolactone then spontaneously hydrolyzes to this compound in water . This biochemical pathway is crucial as it allows the conversion of glucose into a compound that has significant industrial and medical applications.

Pharmacokinetics

It’s known that this compound is highly soluble in water , which suggests that it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the maintenance of the cation-anion balance in electrolyte solutions . This balance is essential for various physiological processes, including nerve impulse transmission and muscle contraction. Additionally, this compound’s ability to chelate metal ions can be used in cleaning products, where it helps dissolve mineral deposits .

Action Environment

This compound is stable and effective in a variety of environments. It occurs naturally in fruits, honey, and wine . In industrial settings, it’s used in the presence of oxygen, as its production involves an aerobic process . The productivity of this compound fermentation can be increased in a high oxygen atmosphere . The productivity may decrease when the this compound content is over a certain limit .

Future Directions

Gluconic acid and its derivatives have been widely used in the food, medicine, textile, beverage, and construction industries . Recent advancements in biotechnology could lead to cost-effective production of this compound . The environmentally benign process of this compound production needs to be further developed .

Biochemical Analysis

Biochemical Properties

Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion produces gluconolactone and hydrogen peroxide . The lactone spontaneously hydrolyzes to this compound in water . This compound is involved in a wide range of cascade reactions .

Cellular Effects

This compound has been found to influence the composition and activity of the intestinal microflora, which may improve growth performance of piglets after weaning . It enhances performance in period d 0–14 post-weaning, in particular feed intake was increased .

Molecular Mechanism

The chemical structure of this compound consists of a six-carbon chain, with five hydroxyl groups positioned in the same way as in the open-chained form of glucose, terminating in a carboxylic acid group . The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .

Temporal Effects in Laboratory Settings

The expression of the enzyme glucose oxidase, which is involved in the production of this compound, at the transcriptional and translational levels in grape berries increased within 3 weeks after full bloom and then decreased . Almost no transcript of the enzyme was detected in the mature berries, but the enzyme protein was detectable .

Dosage Effects in Animal Models

In piglets, feeding this compound enhanced performance in period d 0–14 post-weaning, in particular feed intake was increased . The high dose did not show benefits over the low dose . Regarding d 0–42, feed intake was elevated .

Metabolic Pathways

This compound is an aldonic acid derived from ß-D-glucose via a site-specific oxidation, in which the aldehyde group (-CHO) at C-1 is oxidized electrochemically or catalytically into a carboxyl group (-COOH) . It can also be obtained through the hydrolysis of D-gluconolactone .

Transport and Distribution

It is known that this compound is poorly absorbed but readily fermented to butyrate in the gut .

Subcellular Localization

It is known that the enzyme glucose oxidase, which is involved in the production of this compound, is secreted .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which subsequently hydrolyzes to form gluconic acid . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of L-Gluconic acid often involves microbial fermentation using fungi or bacteria such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to this compound under controlled conditions. The process is cost-effective and allows for the recycling and reuse of microbial cells .

Chemical Reactions Analysis

Types of Reactions: L-Gluconic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to glucaric acid.

    Reduction: It can be reduced to gluconolactone.

    Substitution: It can form esters and salts with different cations.

Common Reagents and Conditions:

    Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Reacts with bases to form gluconate salts.

Major Products:

Comparison with Similar Compounds

L-Gluconic acid can be compared with other similar compounds such as:

    Glucaric acid: An oxidized form of gluconic acid with additional carboxylic groups.

    Gluconolactone: A lactone form of this compound, which can be hydrolyzed back to this compound.

    Glucuronic acid: Similar in structure but differs in the oxidation state and functional groups.

Uniqueness: L-Gluconic acid is unique due to its ability to form stable gluconate salts and its widespread occurrence in nature. Its versatility in forming complexes with metal ions makes it valuable in various applications .

Properties

{ "Design of the Synthesis Pathway": "Gluconic acid can be synthesized from glucose through a two-step oxidation process.", "Starting Materials": [ "Glucose", "Oxidizing agent (e.g. nitric acid, hydrogen peroxide, or potassium permanganate)" ], "Reaction": [ "Glucose is oxidized to form gluconic acid lactone in the presence of an oxidizing agent and water.", "Gluconic acid lactone is then hydrolyzed to form gluconic acid in the presence of an acid catalyst and water." ] }

CAS No.

157663-13-3

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

melting_point

131.0 °C
131 °C
113-118°C

133-42-6
526-95-4
10361-31-6

physical_description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
Liquid
Colourless to light yellow, clear syrupy liquid
Solid
WHITE CRYSTALLINE POWDER.

Pictograms

Irritant

Related CAS

10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

shelf_life

TURNS YELLOW ON EXPOSURE TO LIGHT

solubility

1.61 M
IN WATER: 31.6 G/100 ML @ 25 °C;  SLIGHTLY SOL IN ALCOHOL;  PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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